2-Hydroxyterephthalic acid

概要

説明

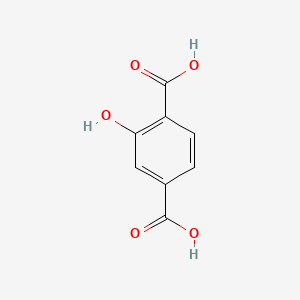

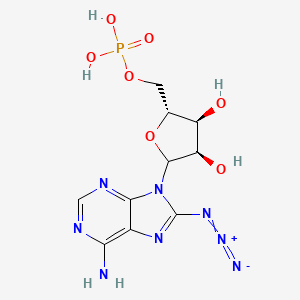

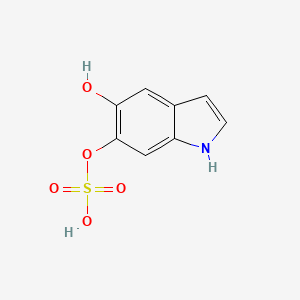

2-Hydroxyterephthalic acid (2-HTA) is a useful reagent and reactant in the field of nanotechnology and material science . It is also known as 2-Hydroxy-1,4-benzenedicarboxylic acid, H2BDC-OH . The molecular formula is C8H6O5 and the molecular weight is 182.13 .

Synthesis Analysis

The synthesis of 2-HTA has been achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylation of 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group, known as enzymatic Kolbe–Schmitt reaction . The yield of 2-HTA was 108.97±2.21 μg/L/mg protein in the whole-cell catalysis .Molecular Structure Analysis

The molecular formula of 2-Hydroxyterephthalic acid is C8H6O5 . The molecular weight of 2-Hydroxyterephthalic acid is 182.13 g/mol .Chemical Reactions Analysis

The production of 2-HTA was highly influenced by the pH of the solution, observing the highest concentration at pH 3 . Chloride concentration also showed a positive effect on the generation of 2-HTA .Physical And Chemical Properties Analysis

2-HTA is a solid substance . Its melting point is between 312-317 °C . The boiling point is predicted to be 436.9±40.0 °C .科学的研究の応用

Biosynthesis of High-Performance Fibers

2-HTA serves as a monomer for hydroxyl modified poly(p-phenylenebenzobisoxazole) (HPBO) fibers, which are known for their exceptional mechanical properties and thermal stability. These fibers are utilized in industries such as automotive and aerospace for composites, body armor, and sports goods . The enzymatic Kolbe–Schmitt reaction has been applied to synthesize 2-HTA with CO2 fixation, showcasing a sustainable approach to producing high-performance materials .

Environmental Sensing and Monitoring

In environmental science, 2-HTA is used in the development of bimetallic lanthanide metal–organic frameworks (MOFs) as a ligand. These MOFs act as sensors for detecting biomarkers like dipicolinic acid, crucial for human health and public security. The unique properties of 2-HTA enhance the sensitivity and visual detection capabilities of these sensors .

Pharmaceutical Research

2-HTA is employed as a probe for hydroxyl radicals, which are significant in understanding oxidative stress and its implications on health. It is used to quantify hydroxyl radicals due to its fluorescent properties, aiding in the study of inflammation and adverse health outcomes associated with particulate matter exposure .

Materials Science

In materials science, 2-HTA is used to modify high-performance fiber materials like polybenzimidazole (PBX). Its hydroxyl group improves axial compressive and composite bonding properties through hydrogen bonding and surface polarity, enhancing the material’s performance .

Analytical Chemistry

2-HTA plays a crucial role in analytical chemistry as a fluorescent probe for detecting hydroxyl radicals. Its reaction with hydroxyl radicals forms a fluorescent product, which is used to measure the presence and concentration of these radicals with high sensitivity .

Industrial Applications

Industrially, 2-HTA is used as a BB-type polymer monomer for the modification of high-performance fibers. The hydroxyl groups of 2-HTA are utilized to improve the material’s properties, such as axial compression resistance and composite bonding, which are essential in the production of various industrial goods .

Safety and Hazards

将来の方向性

De novo synthesis of 2-HTA has been achieved, using glucose as a raw material to generate shikimic acid, chorismic acid, and 3-HBA, and finally 2-HTA . This demonstrates the strong potential of hydroxybenzoate (de)carboxylase to produce terephthalic acid and its derivatives with CO2 fixation . It is also noted that 2-HTA can be used as a monomer for high-performance hydroxyl modified PBO fiber .

作用機序

Target of Action

The primary target of 2-Hydroxyterephthalic acid (2-HTA) is the hydroxyl radical (.OH) . Hydroxyl radicals are key players in chemistry in surface waters, clouds, and aerosols . They also contribute to inflammation underlying adverse health outcomes associated with particulate matter exposure .

Mode of Action

2-HTA acts as a sensitive probe for hydroxyl radicals, with a detection limit as low as 2 nM . It interacts with hydroxyl radicals to form a fluorescent compound . This interaction has a moderate dependence on pH and temperature .

Biochemical Pathways

The biosynthesis of 2-HTA is achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylation of 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group, known as the enzymatic Kolbe–Schmitt reaction . This reaction is part of the de novo biosynthetic pathway of 2-HTA .

Pharmacokinetics

It is known that 2-hta is strongly fluorescent, facilitating detection limits as low as 2 nm , which may influence its bioavailability.

Result of Action

The result of the action of 2-HTA is the formation of a fluorescent compound when it interacts with hydroxyl radicals . This fluorescence allows for the detection and quantification of hydroxyl radicals .

Action Environment

The action of 2-HTA is influenced by environmental factors such as pH and temperature . For example, the formation of the fluorescent compound has a moderate dependence on these factors . Additionally, the presence of certain transition metals, such as Cu(II), could reduce apparent fluorescent compound formation .

特性

IUPAC Name |

2-hydroxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOWNLMZVKJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212983 | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyterephthalic acid | |

CAS RN |

636-94-2 | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-hydroxyterephthalic acid?

A1: The molecular formula of 2-hydroxyterephthalic acid is C8H6O5, and its molecular weight is 182.13 g/mol.

Q2: How is 2-hydroxyterephthalic acid typically characterized spectroscopically?

A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) to identify and characterize HTA. [] FTIR helps identify functional groups present in the molecule, while MS provides information about the molecule's mass and fragmentation pattern.

Q3: Does the presence of a hydroxyl group affect the properties of terephthalic acid?

A3: Yes, the introduction of a hydroxyl group to terephthalic acid significantly alters its chemical behavior and coordination properties. This modification enables the formation of diverse metal-organic frameworks (MOFs) with unique structures and properties. [, , ]

Q4: What are the main applications of 2-hydroxyterephthalic acid in materials science?

A4: HTA serves as a key building block in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with various applications, including gas storage and separation. [, , ]

Q5: How does 2-hydroxyterephthalic acid contribute to the properties of the MOFs it forms?

A5: The presence of both carboxylic acid and hydroxyl groups in HTA allows it to act as a multidentate ligand, binding to metal ions in diverse ways. This versatility leads to the formation of MOFs with unique pore sizes, shapes, and surface functionalities. [, , ]

Q6: How does the charge state of 2-hydroxyterephthalic acid influence MOF formation?

A6: Research indicates that HTA can exist in different charge states within MOF structures, leading to intriguing structural diversity. For example, in CPM-76, both -3 and -2 charged forms of HTA are observed, bridging Zn-Mg bimetallic rods in a unique interconnection mode. []

Q7: What is the significance of 2-hydroxyterephthalic acid in the context of hydroxyl radical detection?

A7: HTA is a highly fluorescent product formed by the reaction of terephthalic acid (TA) with hydroxyl radicals (•OH). [, , , , , ] This reaction forms the basis of a sensitive method to detect and quantify •OH in various systems, including advanced oxidation processes for water treatment.

Q8: Are there limitations to using 2-hydroxyterephthalic acid for quantifying hydroxyl radicals?

A8: While HTA fluorescence is widely used for •OH quantification, recent research suggests that this method may overestimate •OH concentration in the presence of atomic oxygen, as atomic oxygen can also contribute to HTA formation. [] This finding highlights the importance of considering the potential interference of other reactive species when using HTA as a probe for •OH.

Q9: Can 2-hydroxyterephthalic acid itself be decomposed by reactive species?

A9: Yes, research has demonstrated that HTA can be decomposed by •OH radicals generated by plasma treatment. [, ] This decomposition should be considered when using HTA for •OH quantification, as it can lead to an underestimation of the actual •OH concentration.

Q10: How do researchers account for the decomposition of 2-hydroxyterephthalic acid during hydroxyl radical quantification?

A10: To improve the accuracy of •OH quantification, researchers have developed kinetic models that account for the decomposition of both TA and HTA by •OH radicals. [, ] These models utilize experimental data to determine key parameters, including reaction rate constants and the amount of •OH generated, allowing for a more precise estimation of •OH concentration.

Q11: Have computational methods been employed to study 2-hydroxyterephthalic acid and its derivatives?

A11: Yes, quantum chemical calculations have been used to investigate the electronic structure and properties of HTA and its metal complexes. [] These calculations provide insights into the electronic transitions responsible for the spectroscopic properties of these compounds and their potential applications in photocatalysis.

Q12: How does the structure of 2-hydroxyterephthalic acid affect its interaction with metal ions?

A12: The relative positions of the carboxyl and hydroxyl groups in HTA influence its coordination behavior with metal ions, leading to the formation of structurally diverse metal-organic frameworks. [, ] The presence of these functional groups, their charge states, and the overall geometry of the HTA molecule contribute to the distinct properties of the resulting MOF materials.

Q13: What analytical techniques are used to quantify 2-hydroxyterephthalic acid?

A13: Fluorescence spectroscopy is the primary technique used to quantify HTA. [, , , ] The high fluorescence quantum yield of HTA makes it a sensitive probe for detecting •OH radicals. High-performance liquid chromatography (HPLC) can also be coupled with fluorescence detection for more accurate quantification, especially in complex matrices. []

Q14: Are there any alternative methods for detecting hydroxyl radicals besides using 2-hydroxyterephthalic acid?

A14: Yes, electron paramagnetic resonance (EPR) spectroscopy coupled with spin trapping is another technique used to detect and quantify •OH radicals. [] This method relies on the trapping of short-lived radicals by a spin trap molecule to form a stable radical adduct that can be detected by EPR.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

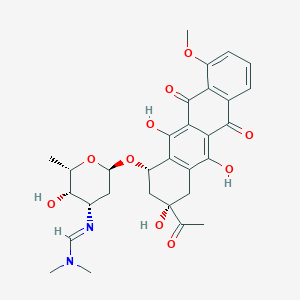

![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)

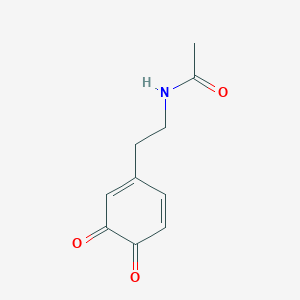

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)